
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide is a complex organic compound with a unique structure that includes a tert-butyl group, a phenyl ring, and an imidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The tert-butyl group and the phenyl ring are introduced through subsequent alkylation and aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Known for its antioxidant properties and used in various industrial applications.
4-tert-Butylphenol: Used in the production of epoxy resins and curing agents.
Uniqueness
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide is unique due to its imidazolidinone core, which imparts specific chemical and biological properties not found in simpler compounds like 2-tert-Butyl-4-methoxyphenol or 4-tert-Butylphenol. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C25H31N3O4 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H31N3O4/c1-24(2,3)18-8-10-19(11-9-18)25(4)22(30)28(23(31)27-25)16-21(29)26-15-14-17-6-12-20(32-5)13-7-17/h6-13H,14-16H2,1-5H3,(H,26,29)(H,27,31) |
Clave InChI |
UILRKDAGCWLPEK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


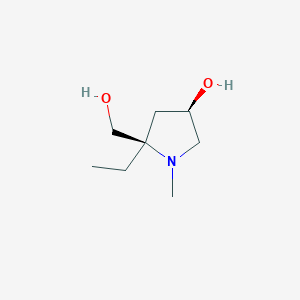

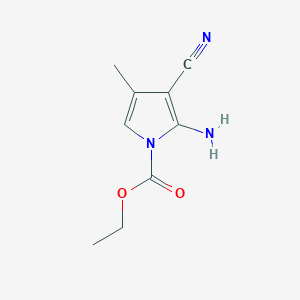
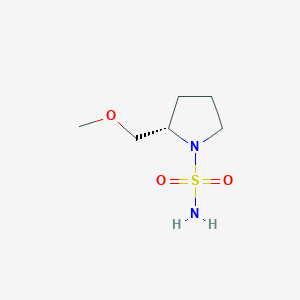
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
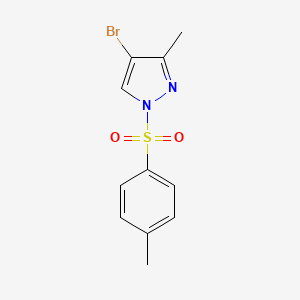
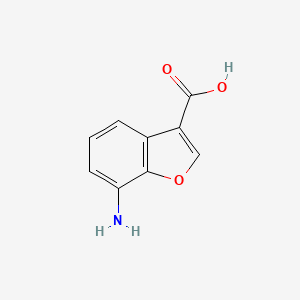
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)

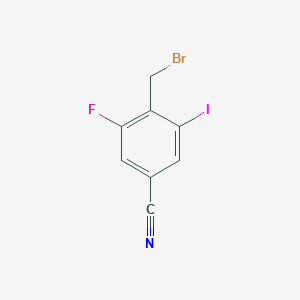
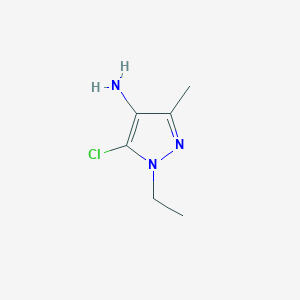
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)


